disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate
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Overview
Description
It serves as a coenzyme for various oxidative enzymes, including NADH dehydrogenase, and is the principal form in which riboflavin is found in cells and tissues . This compound plays a crucial role in biological redox reactions and is essential for cellular energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Riboflavin-5’-phosphate sodium salt dihydrate can be synthesized through the phosphorylation of riboflavin. The process involves the reaction of riboflavin with phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid in the presence of a base like pyridine . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of riboflavin-5’-phosphate sodium salt dihydrate involves large-scale fermentation processes using genetically modified microorganisms, such as Bacillus subtilis, which are capable of overproducing riboflavin. The riboflavin is then extracted and purified, followed by chemical phosphorylation to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: Riboflavin-5’-phosphate sodium salt dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form riboflavin-5’-phosphate oxide.
Reduction: It can be reduced to form riboflavin-5’-phosphate hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Riboflavin-5’-phosphate oxide.
Reduction: Riboflavin-5’-phosphate hydroquinone.
Substitution: Various substituted riboflavin-5’-phosphate derivatives.
Scientific Research Applications
Riboflavin-5’-phosphate sodium salt dihydrate has a wide range of applications in scientific research:
Mechanism of Action
Riboflavin-5’-phosphate sodium salt dihydrate exerts its effects by acting as a coenzyme for various oxidative enzymes. It participates in redox reactions by accepting and donating electrons, thus facilitating the conversion of nutrients into energy. The compound targets enzymes such as NADH dehydrogenase, nitric oxide synthase, and nitrilotriacetate monooxygenase, which are involved in critical metabolic pathways .
Comparison with Similar Compounds
Riboflavin (Vitamin B2): The parent compound from which riboflavin-5’-phosphate sodium salt dihydrate is derived.
Flavin Adenine Dinucleotide (FAD): Another coenzyme derived from riboflavin, involved in redox reactions.
Riboflavin-5’-monophosphate sodium salt hydrate: A closely related compound with similar properties and applications.
Uniqueness: Riboflavin-5’-phosphate sodium salt dihydrate is unique due to its high solubility in water and its ability to act as a coenzyme for a broader range of oxidative enzymes compared to its analogs. Its stability and ease of incorporation into various biochemical assays make it a valuable tool in scientific research .
Properties
Molecular Formula |
C17H23N4Na2O11P |
---|---|
Molecular Weight |
536.3 g/mol |
IUPAC Name |
disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate |
InChI |
InChI=1S/C17H21N4O9P.2Na.2H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;;2*1H2/q;2*+1;;/p-2/t11-,12+,14-;;;;/m1..../s1 |
InChI Key |
NUFXYTCMWNHAMY-PSGMAJIPSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)([O-])[O-])O)O)O.O.O.[Na+].[Na+] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])[O-])O)O)O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
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